molecular formula C48H50N8 B12062153 2,9,16,23-Tetra-t-butyl-29h,31h-phthalocyanine

2,9,16,23-Tetra-t-butyl-29h,31h-phthalocyanine

Cat. No.: B12062153
M. Wt: 739.0 g/mol
InChI Key: NNQWYGKROBKYQC-UHFFFAOYSA-N
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Description

2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine is a synthetic organic compound belonging to the phthalocyanine family. It is characterized by its four tert-butyl groups attached to the phthalocyanine core, which enhances its solubility and stability. This compound is known for its vibrant color and is used in various applications, including dyes, pigments, and as a material in advanced optical and electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine typically involves the cyclotetramerization of a suitable phthalonitrile derivative in the presence of a metal catalyst. One common method includes the reaction of 4-tert-butylphthalonitrile with a metal salt, such as zinc acetate, under reflux conditions in a high-boiling solvent like quinoline . The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalocyanines, oxidized or reduced phthalocyanine derivatives, and complexes with different metal ions .

Scientific Research Applications

2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can cause damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Zinc phthalocyanine
  • Copper phthalocyanine
  • Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
  • 5,10,15,20-Tetraphenyl-21H,23H-porphine

Uniqueness

2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine is unique due to its four tert-butyl groups, which enhance its solubility and stability compared to other phthalocyanines. This makes it particularly useful in applications requiring high-performance materials with specific solubility and stability characteristics .

Properties

Molecular Formula

C48H50N8

Molecular Weight

739.0 g/mol

IUPAC Name

6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C48H50N8/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41/h13-24H,1-12H3,(H2,49,50,51,52,53,54,55,56)

InChI Key

NNQWYGKROBKYQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C(N5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2N3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C

Origin of Product

United States

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